2-Ethylquinazolin-4(1H)-one

描述

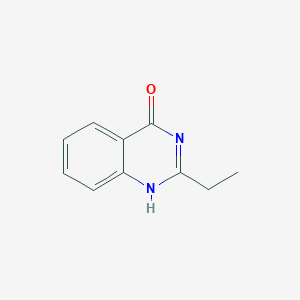

2-Ethylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a quinazoline ring system with an ethyl group attached to the second carbon and a keto group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinazolin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. For instance, the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions can yield this compound . Another method involves the cyclization of 2-aminobenzonitrile with ethyl formate in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal nanoparticles or organocatalysts, can enhance the efficiency of the synthesis .

化学反应分析

Types of Reactions: 2-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives with different substituents.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-ethylquinazolin-4-ol.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

科学研究应用

Antimicrobial Activity

One of the significant applications of 2-Ethylquinazolin-4(1H)-one is in the synthesis of N-Phenethyl-Quinazolin-4-yl-Amines, which are potent inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis. Research has demonstrated that these compounds exhibit enhanced activity against various strains of mycobacteria, including Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. In studies, two derivatives (12a and 19a) were found to be more effective than the naturally derived cytochrome bd inhibitor aurachin D in ATP depletion assays, indicating their potential as new therapeutic agents for tuberculosis treatment .

Anticancer Applications

The compound also shows promise in cancer therapy. Recent studies have focused on synthesizing novel hybrids combining 1,2,4-oxadiazole and quinazoline-4-one structures. These hybrids have been tested for antiproliferative activity against various cancer cell lines. For instance, one derivative demonstrated a GI50 value of 1.16 µM against cancer cells, comparable to the reference drug Doxorubicin (GI50 = 1.14 µM). The mechanism involves inhibition of key enzymes such as EGFR and BRAF V600E, with significant induction of apoptosis markers like active caspase-3 and cytochrome c .

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:

- Tuberculosis Treatment : In a study involving multiple mycobacterial strains, derivatives synthesized from this compound exhibited superior efficacy compared to existing treatments, showcasing their potential as new anti-tuberculosis agents .

- Cancer Cell Inhibition : A series of synthesized hybrids demonstrated significant anticancer activity across various cell lines. The most potent derivatives showed IC50 values that rivaled established chemotherapeutic agents, indicating their potential for inclusion in cancer treatment regimens .

作用机制

The mechanism of action of 2-Ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its target .

相似化合物的比较

- 2-Methylquinazolin-4(1H)-one

- 2-Phenylquinazolin-4(1H)-one

- 2,3-Dihydroquinazolin-4(1H)-one

Comparison: 2-Ethylquinazolin-4(1H)-one is unique due to the presence of the ethyl group at the second position, which can influence its biological activity and chemical reactivity. Compared to 2-Methylquinazolin-4(1H)-one, the ethyl group provides different steric and electronic effects, potentially leading to distinct pharmacological properties .

生物活性

2-Ethylquinazolin-4(1H)-one is a significant compound within the quinazoline family, known for its diverse biological activities. Quinazolines are heterocyclic compounds that have garnered attention due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide an in-depth review of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical structure:

- Molecular Formula : C_11H_10N_2O

- Molecular Weight : 186.21 g/mol

The compound features a quinazoline core with an ethyl group at the 2-position and a carbonyl group at the 4-position, contributing to its unique biological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a series of quinazoline-based compounds were synthesized and evaluated for their antiproliferative activities against various cancer cell lines.

Table 1: Antiproliferative Activity of Quinazoline Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 5.0 | EGFR inhibition |

| 9b | MCF-7 (Breast) | 1.16 | Dual EGFR/BRAF V600E inhibition |

| Doxorubicin | Various | 1.14 | Topoisomerase II inhibitor |

In vitro studies indicated that this compound exhibits significant antiproliferative activity against HeLa cells, with a GI50 value of 5.0 µM. This activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. A recent investigation evaluated various quinazoline compounds for their effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 12 | 75 |

| Compound 13 | Escherichia coli | 11 | 80 |

| Compound 15 | Candida albicans | 10 | 77 |

The results indicated that this compound demonstrated moderate antimicrobial activity against Staphylococcus aureus, with an inhibition zone of 12 mm and a minimum inhibitory concentration (MIC) of 75 mg/mL .

Anti-inflammatory Activity

Quinazolines are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study focused on the synthesis and evaluation of quinazoline derivatives revealed that compounds similar to this compound exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that these compounds could serve as lead candidates for developing anti-inflammatory drugs .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between quinazoline derivatives and their biological targets. For instance, docking simulations indicated that this compound binds effectively to the active site of EGFR, suggesting a competitive inhibition mechanism .

属性

IUPAC Name |

2-ethyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUANCFNZZLKBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953410 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-64-2 | |

| Record name | 2-Ethylquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。